4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one
Description
4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenylmethyl group at the 4-position. The molecule also contains a 3-hydroxybutan-1-one moiety and an amino group at the 4-position of the butanone chain. The hydroxyl group enhances hydrophilicity, while the fluorine atom on the aromatic ring may improve metabolic stability and binding affinity through electron-withdrawing effects .
Properties
IUPAC Name |
4-amino-1-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c17-14-3-1-12(2-4-14)9-13-5-7-19(8-6-13)16(21)10-15(20)11-18/h1-4,13,15,20H,5-11,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBASUJHSFUYIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one, also known by its CAS number 1394529-66-8, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This compound is structurally related to various piperidine derivatives and has been studied for its interaction with neurotransmitter systems, especially the dopamine transporter (DAT).
Chemical Structure and Properties
The molecular formula of this compound is C16H23FN2O2, with a molecular weight of approximately 294.36 g/mol. The presence of the fluorophenyl group suggests potential lipophilicity, which may influence its pharmacokinetic properties.
Research indicates that compounds similar to this compound may act as inhibitors of the dopamine transporter (DAT). This inhibition can lead to increased levels of dopamine in the synaptic cleft, which is significant in the treatment of disorders such as depression and addiction. The structural modifications in this compound enhance its binding affinity to DAT compared to other piperidine derivatives.
Dopamine Transporter Inhibition
Studies have demonstrated that compounds with similar structures exhibit varying degrees of DAT inhibition. For instance, a related compound showed a Ki value of 23 nM at DAT, indicating high potency . The ability to inhibit DAT effectively positions these compounds as potential candidates for treating stimulant abuse disorders.
Case Studies
- Preclinical Models : In preclinical studies involving rodent models, compounds similar to this compound were evaluated for their effects on cocaine and methamphetamine reinforcement behaviors. Results indicated that these compounds could reduce the reinforcing effects of these stimulants without inducing psychostimulant behaviors themselves .
- Binding Affinity Studies : A comparative analysis of binding affinities at DAT and serotonin transporter (SERT) revealed that certain derivatives exhibited a favorable hERG/DAT affinity ratio, suggesting a lower risk for cardiac side effects while maintaining efficacy against stimulant addiction .
Data Tables
| Compound Name | Ki at DAT (nM) | SERT Affinity | hERG Affinity | hERG/DAT Ratio |
|---|---|---|---|---|
| Compound A | 23 | Moderate | Low | 28 |
| Compound B | 230 | High | Moderate | 3 |
| Compound C | 15 | Low | Very Low | >30 |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Piperidine-Based Compounds
Key Observations
Piperidine vs. Piperazine Rings: The target compound and compound utilize a piperidine ring, while the compound employs a piperazine ring.
Aromatic Substituents: The 4-fluorophenyl group in the target compound contrasts with the 2,6-difluoro-benzylidene () and 4-aminophenyl () groups.
Hydroxyl vs. Methyl/Ketone Modifications :
- The 3-hydroxybutan-1-one moiety in the target compound increases hydrophilicity compared to the 3,3-dimethylbutan-1-one () or 3-methylbutan-1-one (). This could influence blood-brain barrier penetration or renal clearance rates.
The stereospecific S-configuration in highlights the importance of chirality in bioactivity .
Research Findings and Implications
- Metabolic Stability: Fluorinated aromatic systems (target and ) are generally more resistant to cytochrome P450-mediated oxidation than non-halogenated analogs (e.g., ’s 4-aminophenyl) .
- Solubility and Bioavailability : The hydroxyl group in the target compound may improve aqueous solubility relative to methyl-substituted analogs, though this could reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
